Cefamandole Impurity C Sodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

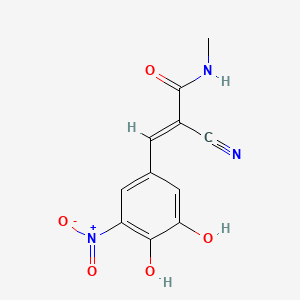

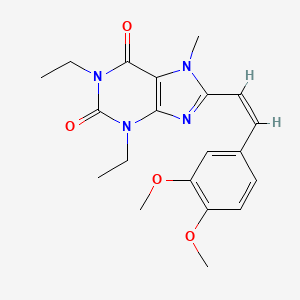

Cefamandole Impurity C Sodium Salt is a chemical substance with the molecular formula C20H19N6O6S2.Na . It is an impurity of Cefamandole, a semi-synthetic beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity . It is the sodium salt form of cefamandole formyl ester .

Molecular Structure Analysis

The molecular structure of Cefamandole Impurity C Sodium Salt is characterized by absolute stereochemistry . It has three defined stereocenters . The molecular weight is 526.52 .科学的研究の応用

Antibiotic Resistance Studies

Cefamandole is used to study antibiotic resistance . It’s effective against various bacteria, including E. coli, H. influenza, S. pneumoniae, and S. aureus . This makes it a valuable tool in understanding how bacteria develop resistance to antibiotics.

Penicillin-Binding Proteins (PBPs) Research

Cefamandole is used to study the effects of expression and inhibition of penicillin-binding proteins . PBPs are essential for bacterial cell wall synthesis. By studying the interaction between Cefamandole and PBPs, researchers can gain insights into the mechanisms of bacterial cell wall synthesis and its inhibition.

Host Defence Mechanisms

Cefamandole is used to study the cooperation of antibiotics with host defence mechanisms . This research can help understand how antibiotics can enhance the body’s natural defenses against bacterial infections.

Peptidoglycan Layer Synthesis

Cefamandole, a cephalosporin antibiotic, disrupts the synthesis of the peptidoglycan layer of bacterial cell walls . This makes it a useful tool in studying the process of peptidoglycan layer synthesis in bacteria.

Hypoprothrombinemia Studies

As Cefamandole is broken down in the body, it releases free N-methylthiotetrazole, which can cause hypoprothrombinemia . This makes it a valuable tool in studying the causes and effects of hypoprothrombinemia.

Nephrotoxicity Research

Cefamandole has been used in studies related to nephrotoxicity . This research can help understand the impact of antibiotics on kidney function and contribute to the development of safer drugs.

作用機序

Target of Action

Cefamandole, a cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the peptidoglycan layer of bacterial cell walls .

Mode of Action

Like all beta-lactam antibiotics, Cefamandole binds to specific PBPs, causing the inhibition of the third and last stage of bacterial cell wall synthesis . This interaction disrupts the synthesis of the peptidoglycan layer, which is essential for maintaining the structural integrity of the bacterial cell wall .

Biochemical Pathways

The binding of Cefamandole to PBPs inhibits the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This disruption in the peptidoglycan synthesis pathway leads to a weakened cell wall, eventually causing cell lysis and death .

Result of Action

The bactericidal action of Cefamandole results from the inhibition of cell-wall synthesis . This leads to cell lysis and death, effectively eliminating the bacterial infection . Cefamandole has in vitro activity against a wide range of gram-positive and gram-negative organisms .

Safety and Hazards

Cefamandole sodium salt can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction and respiratory irritation . As Cefamandole is broken down in the body, it releases free N-methylthiotetrazole, which can cause hypoprothrombinemia .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cefamandole Impurity C Sodium Salt involves the conversion of 7-aminocephalosporanic acid (7-ACA) to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Acetic acid (CH3COOH)", "Ethyl acetate (CH3COOC2H5)", "Sodium bicarbonate (NaHCO3)", "Hydrogen peroxide (H2O2)", "Water (H2O)" ], "Reaction": [ "1. Dissolve 7-ACA in methanol and add NaOH to adjust the pH to 9.5.", "2. Add a solution of ethyl acetate in methanol to the reaction mixture and stir for 1 hour at room temperature.", "3. Add acetic acid to adjust the pH to 4.5.", "4. Extract the impurity using ethyl acetate and wash with water.", "5. Dry the organic layer over sodium sulfate and evaporate the solvent.", "6. Dissolve the impurity in water and adjust the pH to 7.0 using NaHCO3.", "7. Add H2O2 to the solution and stir for 1 hour at room temperature.", "8. Extract the impurity using ethyl acetate and wash with water.", "9. Dry the organic layer over sodium sulfate and evaporate the solvent.", "10. Dissolve the impurity in water and add NaOH to adjust the pH to 7.5.", "11. Filter the solution and collect the solid product, which is Cefamandole Impurity C Sodium Salt." ] } | |

CAS番号 |

36922-16-4 |

分子式 |

C20H19N6O6S2. Na |

分子量 |

503.54 22.99 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(acetyloxy)phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, monosodium salt, [6R-[6α,7β(R*)]]- (9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。